Product packaging for 4-(Triethoxysilyl)butanoic acid(Cat. No.:CAS No. 68896-01-5)

4-(Triethoxysilyl)butanoic acid

Cat. No.: B3042981
CAS No.: 68896-01-5
M. Wt: 250.36 g/mol
InChI Key: MLTLWTJERLVODH-UHFFFAOYSA-N
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Description

4-(Triethoxysilyl)butanoic acid is a useful research compound. Its molecular formula is C10H22O5Si and its molecular weight is 250.36 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O5Si B3042981 4-(Triethoxysilyl)butanoic acid CAS No. 68896-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-triethoxysilylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-10(11)12/h4-9H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTLWTJERLVODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCC(=O)O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing 4 Triethoxysilyl Butanoic Acid Within Organosilane Chemistry

Theoretical Framework of Organofunctional Silanes in Materials Science

Organofunctional silanes are a class of silicon-based compounds that serve as molecular bridges, effectively coupling organic materials to inorganic substrates. garzantispecialties.com Their unique hybrid nature has made them a subject of significant attention in materials science over the last few decades. researchgate.netspast.org The general chemical formula for these bifunctional compounds is R-(CH₂)n-Si-(OX)₃, where 'R' represents an organofunctional group and 'OX' is a hydrolyzable alkoxy group. mdpi.comencyclopedia.pub

The fundamental mechanism of organofunctional silanes involves a dual-reactivity. mdpi.com The silicon atom is bonded to both a reactive organic group and an inorganic-reactive alkoxysilane group. garzantispecialties.com The alkoxy groups (such as methoxy (B1213986) or ethoxy) can react with water to form silanols (Si-OH). garzantispecialties.comspast.org These silanols can then condense with each other to form stable siloxane bonds (Si-O-Si) or react with hydroxyl groups on the surface of inorganic materials like glass and metal oxides, creating strong covalent bonds. garzantispecialties.comresearchgate.net This process allows for the formation of a chemical bridge between the inorganic surface and an organic polymer. researchgate.net

The other part of the molecule, the organofunctional group (e.g., amino, epoxy, vinyl, or in the case of TESBA, carboxylic acid), can react with an organic polymer matrix. spast.orgmdpi.com This dual capability enables organofunctional silanes to act as adhesion promoters, crosslinkers, and surface modifiers, enhancing the mechanical strength, durability, and moisture resistance of composite materials. mdpi.comgantrade.com The choice of the specific organofunctional group and the alkoxy group depends on the nature of the organic polymer and the inorganic material to be bonded. garzantispecialties.com

The kinetics of the hydrolysis and condensation reactions of these silanes are influenced by several factors, including the water/silane (B1218182) ratio, pH, temperature, solvent, and the specific organofunctional group present. spast.org Understanding these factors is crucial for controlling the silanization process and achieving the desired material properties. researchgate.net

Significance of Carboxylic Acid Functionalization in Silane Chemistry

The carboxylic acid group (-COOH) is a highly versatile functional moiety in chemistry and materials science. rsc.orgresearchgate.net Its presence on a silane molecule imparts a range of useful properties, making it attractive for numerous applications. rsc.org The carboxylic acid functionality can act as a ligand for transition metals, a stabilizer for colloids, and a weak acidic ion-exchanger. rsc.orgresearchgate.net These characteristics are valuable for creating responsive materials, such as those used in nanopore-based gating applications or for wastewater treatment. rsc.orgresearchgate.net

In the context of surface modification, carboxylic acid-functionalized silanes are crucial for anchoring various chemical entities onto platforms like silica (B1680970). rsc.org Silica serves as a multipurpose and inert platform for attaching molecules through various synthesis methods. rsc.org The use of organoalkoxysilanes with carboxylic acid groups allows for precise control over the surface chemistry, enabling the design of highly integrated chemical systems. rsc.org

Materials functionalized with carboxylic acid groups have gained importance for applications such as controlled drug release and the synthesis of mixed metal oxides for catalysis. researchgate.net The ability to introduce these groups onto surfaces via silanization has expanded the toolbox for materials scientists. rsc.org While several methods exist for introducing carboxylic acid groups, such as hydrosilylation and click chemistry, the availability of silanes with a pre-existing carboxylic acid function, like TESBA, simplifies the process. rsc.orgresearchgate.net

Research Perspectives on 4-(Triethoxysilyl)butanoic Acid (TESBA) and its Analogues

This compound (TESBA) is a carboxy silane that has been the focus of research, particularly in the area of surface modification for biomedical applications. rsc.orgnih.gov A key application of TESBA is in the creation of self-assembled monolayers (SAMs) on surfaces like titanium dioxide (TiO₂). rsc.orgnih.gov These SAMs can then be used to immobilize biomolecules, such as antibodies, which is a critical step in the development of biosensors. rsc.orgontosight.ai

In a 2024 study, TESBA was used to modify a TiO₂ surface to create a SAM for the directional immobilization of a capture antibody. rsc.orgnih.gov The performance of the TESBA-modified surface was compared to a surface modified with the more commonly used amino silane, (3-aminopropyl)triethoxysilane (APTES). rsc.orgnih.gov The results showed that the modification effect using TESBA as the SAM was superior to that obtained using APTES followed by glutaraldehyde (B144438). nih.gov This demonstrates the feasibility and effectiveness of using TESBA to carboxylate the surface of TiO₂, enabling the stable immobilization of biomolecules for detection purposes, such as in immunoassays. rsc.orgnih.gov

The unique structure of TESBA, with its hydrolyzable triethoxysilyl group and its carboxylic acid functionality, makes it a versatile building block. ontosight.ai The triethoxysilyl group allows for covalent attachment to hydroxyl-bearing surfaces, while the carboxylic acid provides a reactive site for further chemical modification. ontosight.ai Research on TESBA and its analogues continues to explore their potential in creating advanced materials with tailored surface properties for a variety of applications in materials science and biotechnology. rsc.orgontosight.ai

Compound Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number68896-01-5
Molecular FormulaC₁₀H₂₂O₅Si
Molecular Weight250.36 g/mol

Data sourced from CymitQuimica cymitquimica.com

Table 2: Selected Analogues of Butanoic Acid

Compound NameMolecular FormulaIUPAC Name
4-(Trimethoxysilyl)Butanoic AcidC₇H₁₆O₅Si4-(Trimethoxysilyl)butanoic acid
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl (B98337) esterC₁₀H₂₄O₃Si₂trimethylsilyl 4-trimethylsilyloxybutanoate
4-(o-Tolyl)butanoic acidC₁₁H₁₄O₂4-(2-methylphenyl)butanoic acid
4-Oxo-4-(p-tolyl)butanoic acidC₁₁H₁₂O₃4-oxo-4-(p-tolyl)butanoic acid
(S)-3-(4-Bromophenyl)butanoic AcidC₁₀H₁₁BrO₂(3S)-3-(4-bromophenyl)butanoic acid
2-Hydroxy-(4-methylseleno)butanoic acidC₅H₁₀O₃Se2-hydroxy-4-(methylseleno)butanoic acid

Data sourced from Alfa Chemistry, PubChem, and other chemical suppliers. alfa-chemistry.comnih.govnih.govbldpharm.comorgsyn.orgnih.gov

Synthetic Methodologies for 4 Triethoxysilyl Butanoic Acid

Direct Synthesis via Hydrosilylation Reactions

The most prominent method for synthesizing TESBA is the direct hydrosilylation of unsaturated carboxylic acids. This atom-economical reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. mdpi.commdpi.com

Catalytic Systems for Unsaturated Carboxylic Acid Hydrosilylation

The success of the hydrosilylation of unsaturated carboxylic acids hinges on the selection of an appropriate catalyst. Platinum-based catalysts are highly effective and widely used in industry for this transformation. mdpi.comacs.org Notable examples include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, which is known for its high activity. acs.orgwikipedia.org These catalysts are often employed in homogeneous catalysis. wikipedia.orgyoutube.com

Beyond platinum, other transition metals have been explored. Cobalt complexes, particularly when used with N,P-ligands bearing carboxyl groups and an additive like KOtBu, have demonstrated high catalytic activity for the hydrosilylation of alkenes. nih.gov Research has also investigated the use of iron catalysts, such as iron trichloride, as a more abundant and less expensive alternative for related reductions. nottingham.ac.uk Furthermore, N-heterocyclic carbenes (NHCs) have been shown to form stable and effective catalysts with metals like platinum. youtube.com

Catalyst TypeExamplesKey Characteristics
Platinum-Based Speier's Catalyst (H₂PtCl₆), Karstedt's CatalystHigh activity, widely used in industry. acs.orgwikipedia.org
Cobalt-Based Cobalt naphthenate with N,P-ligandsHigh activity with additives, more economical than platinum. nih.gov
Iron-Based Iron Trichloride (FeCl₃)Abundant and inexpensive. nottingham.ac.uk
NHC-Metal Complexes Platinum-NHCForms stable catalysts. youtube.com

Reaction Conditions and Optimization Parameters for TESBA Yields

Optimizing the yield of 4-(triethoxysilyl)butanoic acid in hydrosilylation reactions requires careful control of several parameters. The choice of catalyst and its concentration are critical. For instance, increasing the catalyst loading of Karstedt's catalyst has been shown to improve reaction yields. mdpi.com

The reaction temperature and time also play a significant role. In some systems, elevating the temperature can enhance catalytic activity. nih.gov The use of continuous flow microreactor systems has emerged as a method for intensifying hydrosilylation reactions, often leading to increased conversion of the Si-H bonds. rsc.org Additives can also be crucial; for example, the addition of KOtBu to cobalt-catalyzed systems significantly reduces reaction time. nih.gov However, side reactions such as isomerization and hydrogenation can occur, impacting the final yield and purity of the desired carboxy-silane. mdpi.comyoutube.com

Mechanism of Platinum-Catalyzed Hydrosilylation for Carboxy Silanes

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.comacs.orgwikipedia.org This mechanism outlines a catalytic cycle that proceeds through several key steps:

Oxidative Addition: The hydrosilane undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) complex containing a hydride and a silyl (B83357) ligand. acs.orgwikipedia.orgyoutube.com

Olefin Coordination: The unsaturated carboxylic acid (the olefin) coordinates to the platinum center. mdpi.comacs.org The strength of this coordination can significantly affect the reaction kinetics. acs.org

Migratory Insertion: The coordinated olefin inserts into the platinum-hydrogen (Pt-H) bond. mdpi.comacs.org Isotopic labeling studies suggest that this step is often the rate-limiting step of the reaction. acs.org

Reductive Elimination: The final product, the alkylsilane (in this case, this compound), is formed through the reductive elimination from the platinum complex, regenerating the platinum(0) catalyst which can then re-enter the catalytic cycle. mdpi.comacs.org

While the Chalk-Harrod mechanism is widely accepted, variations exist. In some cases, the insertion of the alkene into the metal-silicon (M-Si) bond may occur, followed by reductive elimination. wikipedia.org

Alternative Synthetic Pathways to Carboxy-Functionalized Alkoxysilanes

Besides direct hydrosilylation, other synthetic routes can be employed to produce carboxy-functionalized alkoxysilanes like TESBA. These methods often involve the transformation of other functional groups on a pre-existing silane (B1218182) molecule.

Conversion of 4-(Triethoxysilyl)butyronitrile Derivatives

One alternative pathway involves the hydrolysis of a 4-(triethoxysilyl)butyronitrile precursor. This method leverages the well-established conversion of nitriles to carboxylic acids. The synthesis would first involve the preparation of the nitrile, which can then be subjected to acidic or basic hydrolysis to yield the desired carboxylic acid. While specific examples for the direct synthesis of TESBA from its corresponding nitrile are not detailed in the provided context, the transformation of a nitrile to a carboxylic acid is a fundamental organic reaction.

Oxidative Routes from Triethoxysilylbutyraldehyde Precursors

Another potential synthetic route is the oxidation of a 4-(triethoxysilyl)butyraldehyde precursor. Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. This approach would first require the synthesis of the aldehyde, which could then be converted to TESBA. The successful synthesis of related compounds, such as 4-(triethoxysilyl)acetophenone, through multi-step sequences involving the manipulation of functional groups, suggests the viability of such a strategy. mdpi.comnih.gov For instance, the ozonolysis of an appropriate alkenyltriethoxysilane could yield the desired aldehyde precursor. mdpi.comnih.gov

Synthetic Strategies for TESBA Derivatives and Analogues

The functionalization of this compound (TESBA) and the synthesis of its analogues are crucial for tailoring its properties for specific applications in materials science and biotechnology. These strategies often involve multi-step procedures that introduce new functional groups while preserving the reactive triethoxysilyl moiety.

A notable example is the synthesis of 1-(4-(triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, an analogue designed for potential use in functionalized sol-gel materials. nih.gov The synthesis is a three-step process starting from 2-(4-bromophenyl)propene. A key challenge in this synthesis is the sensitivity of the triethoxysilyl group to acidic conditions, which could lead to hydrolysis. The researchers successfully devised a route that avoids harsh acidic conditions during the critical steps. nih.gov

The synthetic route begins with the reaction of the Grignard reagent of 2-(4-bromophenyl)propene with tetraethoxysilane (TEOS). An alternative initial attempt involving the protection of 4-bromoacetophenone as a dimethyl ketal, followed by Grignard formation and reaction with TEOS, proved problematic during the deprotection of the ketal, as the acidic conditions also cleaved the desired triethoxysilyl group. nih.gov The successful pathway involved an ozonolysis of the propene derivative to yield 4-(triethoxysilyl)acetophenone. This ketone intermediate is then subjected to a Claisen condensation with 2,2,2-trifluoroethyl trifluoroacetate, using lithium diisopropylamide (LDA) as a strong base, to afford the final diketone product. nih.gov Nuclear Magnetic Resonance (¹H-NMR) analysis of the final product indicated that it exists predominantly in its enol tautomeric form. nih.gov

Another synthetic strategy involves the protection of the carboxylic acid group of TESBA as a trimethylsilyl (B98337) (TMS) ester, forming butanoic acid, 4-(triethoxysilyl)-, trimethylsilyl ester. ontosight.aiaxsyn.com This protection strategy is valuable as it allows for subsequent chemical modifications to other parts of the molecule without affecting the carboxylic acid. The TMS ester can be easily removed under mild conditions to regenerate the carboxylic acid functionality, making this derivative a versatile intermediate for the synthesis of more complex molecules. ontosight.ai

The table below outlines the synthesis of a key analogue of TESBA.

Product Starting Material Key Reagents Intermediate Reaction Type Yield Reference
1-(4-(triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione2-(4-bromophenyl)propene1. O₃ 2. Lithium diisopropylamide (LDA), 2,2,2-trifluoroethyl trifluoroacetate4-(triethoxysilyl)acetophenoneOzonolysis, Claisen Condensation70% (ozonolysis), 73% (condensation) nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Triethoxysilyl Butanoic Acid

Hydrolysis Studies of the Triethoxysilyl Moiety using NMR Spectroscopy

The utility of 4-(triethoxysilyl)butanoic acid as a surface coupling agent is predicated on the hydrolysis of its triethoxysilyl group to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Substrate) bonds, and also with each other to form a polysiloxane network (Si-O-Si). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is a powerful tool for studying these hydrolysis and condensation reactions in real-time. nih.govresearchgate.net

The hydrolysis process occurs in a stepwise manner, where the three ethoxy groups are sequentially replaced by hydroxyl groups. This is followed by condensation reactions. The general reaction scheme is as follows:

Hydrolysis: R-Si(OCH₂CH₃)₃ + nH₂O → R-Si(OCH₂CH₃)₃₋ₙ(OH)ₙ + nCH₃CH₂OH

Condensation: 2 R-Si(OCH₂CH₃)₃₋ₙ(OH)ₙ → (R-Si(OCH₂CH₃)₃₋ₙ(OH)ₙ₋₁)₂O + H₂O

Surface Reaction: R-Si(OCH₂CH₃)₃₋ₙ(OH)ₙ + Substrate-OH → Substrate-O-Si(OH)ₙ₋₁(OCH₂CH₃)₃₋ₙ-R + H₂O

²⁹Si NMR spectroscopy allows for the direct observation of the silicon environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of hydroxyl groups and siloxane bonds attached to it. nih.gov This enables the identification and quantification of the initial triethoxysilane, various hydrolyzed intermediates (monomers with one, two, or three hydroxyl groups), and subsequent condensation products such as dimers and oligomers. nih.govresearchgate.net

The different silicon species are often designated as Tⁿ structures, where 'T' signifies a trifunctional silicon atom and 'n' represents the number of bridging oxygen atoms (siloxane bonds) connected to the silicon.

T⁰: The initial, unhydrolyzed R-Si(OEt)₃ monomer.

Hydrolyzed Species: R-Si(OEt)₂(OH), R-Si(OEt)(OH)₂, R-Si(OH)₃. These are transient and often observed as an average signal or are inferred from the kinetics of T⁰ disappearance and T¹ appearance.

T¹: A silicon atom with one Si-O-Si bond (e.g., in a dimer).

T²: A silicon atom with two Si-O-Si bonds (e.g., in a linear chain).

T³: A silicon atom with three Si-O-Si bonds, indicating a fully cross-linked network.

The kinetics of hydrolysis and condensation are influenced by factors such as pH, water/silane (B1218182) ratio, solvent, and temperature. researchgate.net Acidic conditions generally promote the hydrolysis reaction while slowing down condensation, allowing for a higher concentration of reactive silanols to be present in solution before significant self-condensation occurs. researchgate.net The concentration of the initial precursor typically decreases exponentially over time, while the intermediate hydrolyzed species and initial condensation products show curves characteristic of sequential reactions. nih.gov

Below is an interactive data table summarizing the typical ²⁹Si NMR chemical shift ranges for the different species involved in the hydrolysis and condensation of an organotriethoxysilane like this compound.

Species DesignationStructure DescriptionTypical ²⁹Si NMR Chemical Shift (δ, ppm)
T⁰Monomer: R-Si(OEt)₃-45 to -50
End-group: R-Si(OSi)(OEt)₂-53 to -58
Middle-group: R-Si(OSi)₂(OEt)-62 to -68
Fully condensed: R-Si(OSi)₃-70 to -80

Note: The exact chemical shifts can vary depending on the specific R-group, solvent, and experimental conditions. The ranges provided are illustrative for organotriethoxysilanes.

Advanced Surface Characterization Techniques for Modified Substrates

Once a substrate has been treated with this compound, it is essential to characterize the resulting thin film or self-assembled monolayer (SAM) to confirm its presence, quality, and chemical structure. Due to the nanometer-scale thickness of these layers, highly surface-sensitive analytical techniques are required. mdpi.com These methods provide information on molecular composition, orientation, and bonding at the interface, which are critical for understanding the performance of the modified material. rsc.orgrsc.org

Time-of-Flight Secondary Ion Mass Spectroscopy (TOF-SIMS) in Surface Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an exceptionally powerful technique for the detailed chemical analysis of the outermost 1-2 nanometers of a surface. mdpi.comuwo.ca This makes it ideal for studying SAMs formed by organosilanes. The technique involves bombarding the sample surface with a pulsed primary ion beam (e.g., Bi₃⁺, Au⁺). This impact causes the ejection of secondary particles from the surface, including atoms and molecular fragments that are ionized. These secondary ions are then accelerated into a "time-of-flight" mass analyzer, which separates them based on their mass-to-charge ratio (m/z) with very high mass resolution and accuracy. nih.gov

The resulting mass spectrum provides a detailed chemical fingerprint of the surface. For a substrate modified with this compound, TOF-SIMS can:

Confirm Covalent Attachment: The detection of characteristic fragment ions containing both silicon and atoms from the substrate (e.g., Si-O-Me⁺, where Me is a substrate metal like Al or Fe) provides strong evidence of a covalent bond between the silane and the substrate. diva-portal.org

Verify Molecular Integrity: The presence of significant fragments from the butanoic acid portion of the molecule confirms that the organic functional group has remained intact during the deposition process.

Identify Contaminants: Due to its high sensitivity, TOF-SIMS can readily detect surface contaminants that may interfere with the intended function of the modified surface. nih.gov

Assess Cross-Linking: The detection of ions corresponding to siloxane dimers or oligomers (e.g., fragments containing Si-O-Si linkages) can provide insight into the degree of cross-linking within the silane layer. mdpi.com

The table below lists potential characteristic ions that could be identified in the positive and negative ion TOF-SIMS spectra of a surface successfully modified with this compound.

Ion TypePotential Fragment FormulaPotential m/zInformation Provided
Positive Ions
SubstrateMe⁺VariesSubstrate identity
SiliconSi⁺28Presence of silane
Alkyl FragmentsC₃H₅⁺, C₄H₇⁺41, 55Fragments of the butyl chain
Carboxylic Acid FragmentCOOH⁺45Presence of the acid group
Silane HeadgroupSi(OH)₃⁺79Hydrolyzed silane headgroup
Silane-Substrate LinkageSiOMe⁺VariesCovalent bonding to substrate
Negative Ions
CarboxylateC₄H₇O₂⁻87Deprotonated butanoic acid group
Silicon Oxide FragmentsSiO₂, SiO₃⁻, SiO₃H⁻60, 76, 77Presence of silicon-oxygen species

The combination of TOF-SIMS imaging and depth profiling capabilities allows for a comprehensive 3D chemical mapping of the surface, revealing the spatial distribution and uniformity of the silane coating. uwo.caresearchgate.net

Reactivity and Mechanistic Investigations of 4 Triethoxysilyl Butanoic Acid

Hydrolytic Polycondensation Mechanisms in Sol-Gel Processes

The sol-gel process involving 4-(triethoxysilyl)butanoic acid is a sophisticated method used to create hybrid organic-inorganic materials. This process is fundamentally characterized by two primary reactions: the hydrolysis of the triethoxysilyl groups and their subsequent polycondensation to form a siloxane network. The kinetics and pathways of these reactions are highly sensitive to the pH of the reaction medium.

Acid-Catalyzed Condensation Pathways and Kinetics

In an acidic environment, the hydrolysis of alkoxysilanes like this compound is typically rapid, while the condensation of the resulting silanols is the rate-limiting step. mdpi.com The mechanism commences with the protonation of an ethoxy group, rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the stepwise replacement of ethoxy groups with hydroxyl groups (silanols).

Table 1: General Observations on Acid-Catalyzed Sol-Gel Process

ParameterObservation
Hydrolysis Rate Generally fast mdpi.com
Condensation Rate Slower than hydrolysis, often rate-limiting mdpi.com
Resulting Structure Tends to be less branched, more linear or randomly branched polymers mdpi.com
Key Mechanistic Step Protonation of the alkoxide group, making silicon more electrophilic mdpi.com

Base-Catalyzed Condensation Pathways and Kinetics

Under basic conditions, the roles are reversed: hydrolysis is typically the slower, rate-determining step, while condensation proceeds rapidly. mdpi.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, leading to the formation of a pentacoordinate intermediate. This is followed by the elimination of an ethoxide ion.

Base-catalyzed condensation occurs between a deprotonated silanol (B1196071) (silanolate) and a neutral silanol. This process favors the reaction at the central silicon atoms of growing oligomers, leading to the formation of more highly cross-linked and compact, particle-like structures. The kinetics are strongly dependent on the concentration of the base catalyst. The reaction mechanism is generally considered to be a second-order nucleophilic substitution (SN2-Si). nih.gov

Table 2: General Observations on Base-Catalyzed Sol-Gel Process

ParameterObservation
Hydrolysis Rate Slower than condensation, often rate-limiting mdpi.com
Condensation Rate Generally fast mdpi.com
Resulting Structure Tends to form highly branched, cross-linked, and particulate structures mdpi.com
Key Mechanistic Step Nucleophilic attack by hydroxyl or deprotonated silanol groups on the silicon atom nih.gov

Factors Influencing Degree of Condensation and Siloxane Network Formation

Several factors critically influence the degree of condensation and the final structure of the siloxane network formed from this compound.

Water-to-Silane Ratio (r): The stoichiometry of water is crucial. A higher water ratio generally favors more complete hydrolysis, leading to a higher degree of cross-linking. For some organotrialkoxysilanes, the maximum molecular mass of the oligomeric products is achieved at a specific water-to-silane molar ratio, such as 1.5. researchgate.net

Solvent: The choice of solvent affects the miscibility of the reactants and can influence reaction rates. mdpi.com For example, solvents that can effectively solvate both the nonpolar silane (B1218182) and the polar water can enhance the reaction rate.

Temperature: Increased temperature generally accelerates both hydrolysis and condensation reactions, leading to faster gelation times. mdpi.commdpi.com This is due to the increased kinetic energy of the molecules, resulting in more frequent collisions. mdpi.com

Catalyst Concentration: The concentration of the acid or base catalyst directly impacts the reaction rates. Higher catalyst concentrations typically lead to faster hydrolysis and condensation. researchgate.net

Reactivity of the Carboxylic Acid Functionality

The presence of the butanoic acid moiety in this compound allows for a range of chemical modifications, enabling its use as a versatile coupling agent.

Esterification Reactions with Alcohols

The carboxylic acid group of this compound can undergo esterification with various alcohols. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. quora.commasterorganicchemistry.com This is an equilibrium reaction, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester product. masterorganicchemistry.com This reaction allows for the covalent attachment of molecules containing hydroxyl groups to the silane.

Amidation Reactions and Peptide Coupling

The carboxylic acid functionality can also react with primary and secondary amines to form amides. This direct amidation is a key reaction in peptide synthesis and for linking amine-containing molecules. Various silicon-based reagents have been developed to facilitate this coupling, acting as activating agents for the carboxylic acid. rsc.orgrsc.org These methods often offer a more sustainable alternative to traditional coupling reagents. researchgate.net

In the context of peptide coupling, the carboxylic acid of this compound can be coupled with the amino group of an amino acid or peptide. This typically requires the use of specific coupling reagents to form the peptide bond efficiently and with minimal racemization. nih.gov Silane-based reagents have been shown to be effective for this purpose, sometimes in the presence of a base like N,N-diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This reactivity allows for the functionalization of surfaces or nanoparticles with peptides and proteins.

Complexation with Metal Ions

The ability of this compound (TESBA) to form complexes with metal ions is a critical aspect of its functionality in various applications, particularly in surface modification and as a coupling agent. The molecule possesses two key functional groups that can participate in coordination with metal ions: the carboxylic acid group and the triethoxysilyl group. The carboxylic acid moiety, after deprotonation, offers a binding site for metal ions. Simultaneously, the triethoxysilyl group can undergo hydrolysis to form silanol groups (Si-OH), which can also coordinate with metal ions or form metallosiloxane bonds.

The nature of the complexation is highly dependent on the specific metal ion, the reaction conditions (such as pH and solvent), and the stoichiometry of the reactants. Research into the interaction of similar organosilanes with metal ions suggests that the carboxylate group is the primary binding site, forming either monodentate or bidentate complexes. The involvement of the silanol groups, following hydrolysis of the ethoxy groups, can lead to the formation of more complex, polynuclear, or bridged structures.

While specific studies detailing the complexation of TESBA with a wide range of metal ions are not extensively documented in publicly available literature, the principles of coordination chemistry suggest that TESBA would form stable complexes with transition metals and main group metals that have a high affinity for oxygen donor ligands. The formation of these complexes is crucial for applications such as the preparation of hybrid organic-inorganic materials, where the metal ions can act as cross-linking agents or confer specific catalytic or magnetic properties to the final material.

Kinetic and Thermodynamic Aspects of TESBA Reactions

The kinetic and thermodynamic parameters of reactions involving this compound are fundamental to understanding its reaction mechanisms and optimizing its application in various processes. The primary reactions of TESBA are the hydrolysis of the triethoxysilyl group and its subsequent condensation, as well as the reactions involving the carboxylic acid group, such as esterification or salt formation.

The hydrolysis of the triethoxysilyl group is a critical step in the application of TESBA as a coupling agent. This reaction is typically catalyzed by either acid or base. The kinetics of this process are influenced by factors such as pH, temperature, and the concentration of water and the silane. Generally, the hydrolysis rate is faster under acidic or basic conditions compared to neutral pH.

Thermodynamically, the hydrolysis of the Si-O-C bond is an exothermic process, driven by the formation of the more stable Si-O-H and C-O-H bonds. The subsequent condensation of the resulting silanol groups to form siloxane bonds (Si-O-Si) is also a thermodynamically favorable process, leading to the formation of a stable polysiloxane network on the surface of inorganic materials.

The reactivity of the carboxylic acid group is another important aspect. The kinetics of its reactions, such as esterification with alcohols or reaction with metal precursors, will depend on the specific reaction conditions and the nature of the other reactants. The thermodynamics of these reactions are governed by the relative stabilities of the reactants and products.

Applications of 4 Triethoxysilyl Butanoic Acid in Advanced Materials and Biointerfaces

Surface Functionalization and Engineering of Materials

TESBA is extensively utilized for the surface modification of a wide range of materials. The triethoxysilyl group readily reacts with hydroxyl groups present on the surface of many inorganic substrates, forming a robust covalent bond. This process, known as silanization, results in the formation of a self-assembled monolayer (SAM) that effectively alters the surface chemistry and properties of the underlying material.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a surface. wikipedia.org The formation of SAMs using organosilanes like TESBA involves the chemisorption of the silane (B1218182) headgroup onto the substrate, followed by the organization of the alkyl chains. wikipedia.org This process is driven by the reduction in surface free energy of the substrate and the formation of stable covalent bonds. wikipedia.org

The triethoxysilyl group of TESBA reacts with surface hydroxyl groups on substrates such as silicon wafers or glass, creating a stable siloxane bond. wikipedia.orgnih.gov The result is a monolayer with terminal carboxylic acid groups, which can alter the surface from hydrophobic to moderately wettable. nih.gov These carboxylic acid-terminated surfaces have been shown to promote strong cell adhesion, spreading, and growth, which is linked to an enhanced activity of integrins. nih.gov The ability to form well-organized monolayers makes TESBA a valuable tool for creating model systems for studying biological recognition and for the development of specific biosensors.

The stability of these monolayers is a critical factor, as some SAMs have been observed to desorb over time, particularly those with carboxyl terminations. nih.gov However, the covalent bonds formed by silanes are generally more stable than the physisorbed bonds in other types of monolayers. wikipedia.org The composition and properties of the resulting SAM can be readily controlled by the synthesis parameters, allowing for the creation of surfaces with specific, desired functionalities. nih.gov

Titanium dioxide (TiO2) is a biocompatible material widely used in biomedical implants and devices. researchgate.netcityu.edu.hk Surface modification of TiO2 is often necessary to enhance its interaction with biological systems. researchgate.net TESBA has proven to be an effective agent for the functionalization of TiO2 surfaces. rsc.orgresearchgate.netrsc.orgnih.gov

The process involves the formation of a self-assembled monolayer of TESBA on the TiO2 surface, which introduces carboxylic acid groups. rsc.orgresearchgate.netrsc.orgnih.gov This carboxylation of the surface enables the subsequent immobilization of biomolecules, such as antibodies, for applications in biosensing. rsc.orgresearchgate.netnih.gov For instance, a dual-grating coupler waveguide biosensor with a TESBA-modified TiO2 surface has been successfully used for the detection of human immunoglobulin G (IgG). researchgate.netnih.gov

The crystal structure of the underlying TiO2 can influence its bio-performance, with anatase or rutile phases often being preferred over amorphous TiO2 for various biomedical applications. nih.gov The modification with TESBA provides a versatile platform for tailoring the surface chemistry of these crystalline TiO2 nanostructures to improve cell interactions and antibacterial properties. nih.govnih.gov

Silica (B1680970) nanoparticles and mesoporous silicates are materials with high surface areas and tunable pore structures, making them ideal candidates for applications in areas like drug delivery and adsorption. nih.govresearchgate.netrsc.org The surfaces of these materials are rich in silanol (B1196071) groups, which can be readily functionalized with organosilanes like TESBA. researchgate.net

The functionalization of silica nanoparticles with carboxylic acid groups can be achieved through a co-condensation approach or by post-synthesis grafting. nih.gov This modification alters the surface properties and can control the loading and release behavior of therapeutic agents. nih.gov For example, the introduction of different functional groups on mesoporous silica nanoparticles (MSN) has been shown to significantly affect the loading and release kinetics of the anticancer drug mitoxantrone. nih.gov

In the context of mesoporous silicates like MCM-41, surface modification is a key strategy to enhance their performance as adsorbents. tubitak.gov.tr While many studies have focused on amine functionalization, the principles can be extended to carboxylic acid functionalization using TESBA to create adsorbents with different selectivity profiles. The ability to tailor the surface chemistry of these high-surface-area materials opens up possibilities for creating highly effective and selective systems for various applications. tubitak.gov.trfrontiersin.org

A common alternative to TESBA for surface modification is (3-aminopropyl)triethoxysilane (APTES), which introduces amine functional groups onto a surface. rsc.orgnih.govnih.gov Both TESBA and APTES are bifunctional molecules capable of forming stable silane layers, but the different terminal groups (carboxylic acid vs. amine) lead to distinct surface properties and subsequent applications. nih.govrsc.org

In a direct comparison for the modification of TiO2 surfaces for biosensing applications, TESBA was found to provide a superior modification effect compared to APTES followed by glutaraldehyde (B144438) (GA) crosslinking. researchgate.netrsc.org While the detection effects for human IgG were comparable, the initial surface functionalization with TESBA was more effective. researchgate.netrsc.org This highlights the advantage of the direct one-step functionalization with a carboxyl-terminated silane over a multi-step process often required for amine-functionalized surfaces.

The choice between TESBA and APTES depends on the desired surface chemistry and the specific application. Carboxyl-terminated surfaces, such as those created by TESBA, have been shown to promote strong cell adhesion. nih.gov Amine-terminated surfaces from APTES are also widely used for biomolecule immobilization, but the reaction pathways and resulting surface structures can be more complex. researchgate.net The stability and reproducibility of the silane layer are crucial, and different deposition methods (liquid-phase vs. vapor-phase) can yield varying results for different silanes. rsc.org

Table 1: Comparison of TESBA and APTES for Surface Modification

Feature4-(Triethoxysilyl)butanoic acid (TESBA)(3-Aminopropyl)triethoxysilane (APTES)
Terminal Functional Group Carboxylic Acid (-COOH)Amine (-NH2)
Surface Charge (at neutral pH) NegativePositive
Wettability Moderately wettableCan vary, often moderately wettable
Primary Applications Biosensors, cell adhesion promotion, platforms for biomolecule immobilization via amide couplingBiosensors, biomolecule immobilization, surface priming
Modification of TiO2 Superior modification effect in some studies researchgate.netrsc.orgCommonly used, often requires cross-linkers like glutaraldehyde rsc.orgresearchgate.net

This table provides a general comparison. Specific properties can vary depending on the substrate and deposition conditions.

Development of Functionalized Polymeric and Hybrid Materials

Beyond surface modification, TESBA is also a key building block in the synthesis of functional bulk materials, particularly polymeric and hybrid materials. Its ability to participate in sol-gel processes allows for the incorporation of carboxylic acid functionalities directly into the material's network.

Polysiloxane xerogels and aerogels are highly porous materials with low densities and high surface areas, making them attractive for a variety of applications, including adsorption and catalysis. By using TESBA in a co-condensation reaction with other silane precursors, such as methyltrimethoxysilane (B3422404) (MTMS), it is possible to create polysiloxane gels with integrated carboxylic acid groups. uni-salzburg.at

This one-pot synthesis approach allows for the creation of hydrophobic aerogels that possess accessible and reactive carboxylic acid groups. uni-salzburg.at The presence of these functional groups makes the aerogels effective adsorbents for heavy metal ions and cationic dyes. uni-salzburg.at The adsorption capacities can be tuned by varying the concentration of TESBA in the initial reaction mixture. uni-salzburg.at

A significant advantage of these materials is their potential for regeneration and reuse. The adsorbed species can often be removed, allowing the aerogel to be used for multiple adsorption cycles. uni-salzburg.at The careful design of the synthesis conditions, including the choice of catalysts and surfactants, is crucial for obtaining materials with the desired porosity, density, and functional group loading. uni-salzburg.at

Fabrication of Hybrid Organic-Inorganic Nanocomposites

Hybrid organic-inorganic nanocomposites are materials that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at the nanometer scale. The fabrication of these materials often relies on a sol-gel process, where molecular precursors undergo hydrolysis and condensation to form a network.

Organosilanes like TESBA are critical in creating "Class II" hybrids, where the organic and inorganic components are linked by strong covalent bonds. In a typical synthesis, TESBA can be co-condensed with a primary silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS).

The fabrication process generally involves:

Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atom of TESBA and TEOS react with water, often catalyzed by an acid or base, to form reactive silanol groups (Si-OH).

Condensation: These silanol groups then react with each other to form stable siloxane bonds (Si-O-Si), building the inorganic silica network.

Integration: As the network forms, the TESBA molecules are incorporated directly into the structure. This results in a nanocomposite where the butanoic acid "tails" are covalently attached to and distributed throughout the inorganic silica matrix.

This method allows for the creation of materials where the organic functionality is an intrinsic part of the composite, rather than just a physical mixture. While general sol-gel synthesis can use various precursors, the use of TESBA specifically introduces carboxylic acid groups, which can significantly influence the final properties of the nanocomposite, such as its surface charge, hydrophilicity, and ability to coordinate with metal ions.

Integration into Sol-Gel Matrices for Tailored Material Properties

The integration of functional molecules like TESBA into sol-gel matrices is a powerful strategy for tailoring material properties for specific applications. The sol-gel process is highly adaptable, allowing for control over the matrix's porosity, particle size, and surface area by adjusting precursor concentrations and reaction conditions. researchgate.net

When TESBA is incorporated into a sol-gel matrix, its terminal carboxylic acid group (-COOH) imparts specific functionalities. These groups can:

Alter Surface Chemistry: The presence of carboxylic acid groups makes the material's surface more polar and hydrophilic, which can be tailored for applications requiring specific wetting or biocompatibility characteristics.

Provide Reactive Sites: The carboxyl group is a versatile chemical handle for the covalent attachment of other molecules, such as fluorescent dyes, catalysts, or biomolecules, thereby creating a functionalized matrix.

Introduce pH-Responsiveness: Carboxylic acid groups can be protonated or deprotonated depending on the ambient pH. This allows the material to exhibit pH-responsive behavior, such as swelling or changing its surface charge, which is useful for smart drug delivery systems or sensors.

By controlling the concentration of TESBA relative to other precursors in the sol-gel formulation, the density of these functional groups can be precisely controlled, allowing for the fine-tuning of the final material's properties.

Bioconjugation and Biosensing Platform Development

TESBA is particularly effective in the development of platforms for bioconjugation and biosensing. Its ability to form stable, carboxyl-terminated self-assembled monolayers (SAMs) on inorganic substrates is key to its utility in this domain.

Immobilization Strategies for Biomolecules (e.g., Antibodies, Enzymes)

The covalent immobilization of biomolecules onto a solid support is crucial for creating robust and reusable bio-devices. TESBA provides an ideal surface chemistry for this purpose. A primary strategy involves a two-step process:

Surface Carboxylation: A substrate, such as titanium dioxide (TiO₂) or silica, is first treated with a TESBA solution. The triethoxysilyl groups react with surface hydroxyls to form a dense, covalently bonded SAM, exposing a layer of carboxylic acid groups.

Biomolecule Coupling: These surface carboxyl groups are then activated, typically using carbodiimide (B86325) chemistry (e.g., with EDC and NHS). This activated surface readily reacts with primary amine groups (-NH₂) found in the lysine (B10760008) residues of proteins, such as antibodies and enzymes, forming stable amide bonds.

This method allows for the directional immobilization of biomolecules. For instance, in a study modifying a titanium dioxide surface, TESBA was used to create a SAM, which then enabled the oriented immobilization of capture antibodies via Protein A, ensuring that the antigen-binding sites were properly exposed. rsc.orgnih.gov Similarly, TESBA has been identified as a highly effective coupling agent for creating immobilized enzyme particles (IEPs), demonstrating its versatility for different types of biomolecules.

Design of Grating Waveguide Coupler Biosensors Utilizing TESBA-SAMs

Grating waveguide coupler biosensors are highly sensitive optical devices that detect minute changes in refractive index at a sensor surface, such as those caused by the binding of an antigen to an immobilized antibody. The quality of the surface functionalization is critical to the sensor's performance.

In a study developing a dual-grating coupler waveguide biosensor, TESBA was used to form a SAM on a titanium dioxide (TiO₂) waveguide surface for the detection of human immunoglobulin G (IgG). rsc.orgnih.gov The performance of the TESBA-functionalized surface was compared with a surface prepared using the more common amino-silane, (3-aminopropyl)triethoxysilane (APTES).

The research found that the modification effect using TESBA was superior to that of APTES. nih.gov While both surfaces yielded excellent detection capabilities, the TESBA-based SAM provided a more effective initial surface modification. rsc.orgnih.gov This demonstrates the feasibility and high performance of using TESBA as the foundational layer for immobilizing biomolecules in advanced optical biosensor designs. nih.gov

Table 1: Performance Comparison of TESBA and APTES in a Grating Coupler Biosensor rsc.org
ParameterTESBA-based SurfaceAPTES-based Surface
Surface ChemistryCarboxyl-terminated SAMAmino-terminated SAM (with glutaraldehyde linker)
Analyte DetectedHuman Immunoglobulin G (IgG)Human Immunoglobulin G (IgG)
Limit of Detection (LOD)4.59 × 10⁻⁷ g/mL5.29 × 10⁻⁷ g/mL
Modification EffectSuperiorStandard
Detection EffectOutstandingOutstanding

Preparation of Immobilized Enzyme Particles (IEPs) and Microreactors (IMERs) for Proteomics

In the field of proteomics, which involves the large-scale study of proteins, immobilized enzyme reactors (IMERs) are essential tools for protein digestion prior to mass spectrometry analysis. nih.gov IMERs offer significant advantages, including faster digestion times, enzyme reusability, and reduced sample contamination.

Recent research has highlighted TESBA as a highly effective agent for creating both immobilized enzyme particles (IEPs) and in-situ fabricated IMERs. In one automated workflow, TESBA was used to functionalize silica surfaces and simultaneously act as the enzyme coupler. The key findings include:

High Efficiency: The method yielded robust IEPs with an immobilization efficiency of 51 ± 8%.

Rapid Digestion: An IMER fabricated using TESBA to functionalize a silica capillary wall achieved significant protein sequence coverage (33-40%) in as little as 15 minutes of digestion.

These results underscore the potential of TESBA-based methods to create automated, efficient, and cost-effective platforms for high-throughput proteomics research.

Environmental Remediation and Adsorption Technologies

The functional groups present in this compound suggest a potential for its use in environmental remediation, particularly for the adsorption of heavy metal ions from contaminated water. The terminal carboxylic acid group can act as a chelating site, binding to positively charged metal ions. The triethoxysilyl group allows the molecule to be grafted onto the surface of stable, high-surface-area inorganic substrates like silica gel, zeolites, or glass beads.

A hypothetical application would involve:

Functionalizing a porous silica substrate with TESBA to create a surface rich in carboxylic acid groups.

Passing contaminated water through a column packed with this functionalized material.

The carboxylic acid groups on the surface would capture heavy metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺) from the water via chelation or ion exchange.

While the chemical principles are sound, and other materials functionalized with carboxylic acids have been shown to be effective adsorbents, there is limited specific research documented in scientific literature on the application of this compound for environmental remediation purposes based on recent searches. This remains an area with potential for future investigation.

Development of Adsorbents for Heavy Metal Ions

The carboxylic acid group of this compound is particularly effective in binding with positively charged heavy metal ions. By grafting this silane onto the surface of high-surface-area materials like silica gel, alumina, or other metal oxides, adsorbents with a high affinity for heavy metal cations can be engineered. The triethoxysilyl end of the molecule hydrolyzes in the presence of water to form silanol groups, which then condense with the hydroxyl groups on the substrate surface, creating a stable, covalent linkage. The butanoic acid chain extends away from the surface, making the carboxyl group available for interaction with metal ions in an aqueous environment.

The mechanism of adsorption primarily involves ion exchange and chelation. The proton of the carboxylic acid group can be exchanged for a metal ion, or the carboxylate group can form a coordination complex with the metal ion. The efficiency of this process is often pH-dependent, with optimal adsorption typically occurring at pH values where the carboxylic acid is deprotonated, and the metal ions are still in their soluble cationic form.

While direct studies on this compound for heavy metal adsorption are not extensively documented in publicly available research, the principle is well-established with similar carboxyl-functionalized materials. For instance, research on other carboxylated adsorbents demonstrates significant uptake of various heavy metals. The introduction of functional groups like carboxyl, amino, and thiol onto adsorbents is a known strategy to enhance their capacity for removing heavy metal ions. researchgate.net Materials functionalized with these groups can selectively adsorb single or multiple heavy ions from water. researchgate.net

The following table, based on findings from various carboxyl-functionalized adsorbents, illustrates the potential effectiveness of materials modified with this compound for heavy metal removal.

Adsorbent MaterialHeavy Metal IonAdsorption Capacity (mg/g)Reference
Dextran-chitosan resinPb²⁺395 researchgate.net
Dextran-chitosan resinCu²⁺342 researchgate.net
Dextran-chitosan resinCd²⁺269 researchgate.net
Dextran-chitosan resinCo²⁺232 researchgate.net
Dextran-chitosan resinNi²⁺184 researchgate.net
Sultone-modified magnetic activated carbonAs(III)151.51 nih.gov
Sultone-modified magnetic activated carbonPb(II)147.05 nih.gov
Sultone-modified magnetic activated carbonCd(II)119.04 nih.gov

Functionalized Materials for Dye Adsorption

The textile, paper, and food industries, among others, release significant quantities of dyes into wastewater, posing environmental and health concerns. The charged nature of many dye molecules makes them amenable to removal by adsorption onto functionalized surfaces. This compound can be used to modify substrates to create adsorbents for cationic dyes. The negatively charged carboxylate groups on the functionalized surface exhibit a strong electrostatic attraction to the positively charged moieties of cationic dyes.

A study on porous silica particles functionalized with a closely related compound, 5-(triethoxysilyl)pentanoic acid, provides valuable insights into the expected behavior of this compound-modified materials. In this research, carboxy-modified silica particles demonstrated a significantly higher adsorption rate for the cationic dye methylene (B1212753) blue compared to unmodified silica particles. This enhanced performance was attributed to the presence of the carboxylate groups on the surface.

The adsorption process for dyes onto these functionalized materials is influenced by several factors, including the pH of the solution, the initial dye concentration, and the contact time. The adsorption capacity generally increases with the availability of active sites on the adsorbent surface.

The table below summarizes research findings on the adsorption of various dyes onto different functionalized adsorbents, highlighting the effectiveness of surface modification.

Adsorbent MaterialDyeAdsorption Capacity (mg/g)Reference
Almond shell activated carbonMethylene Blue833.33 doi.org
Oak cupules activated carbonCrystal Violet658 nih.gov
Almond shell activated carbonCrystal Violet625.0 doi.org
MSNPs–PMATBAE–COOHMethylene Blue263.4 nih.gov
MSNPs–PMATBAE–COOHTetraethylrhodamine212.9 nih.gov
Oak cupules activated carbonNaphthol Blue Black208 nih.gov

The use of this compound to functionalize material surfaces presents a promising approach for the development of effective adsorbents for both heavy metal ions and cationic dyes. The ability to covalently bind a high density of carboxylic acid groups to various substrates allows for the creation of robust and reusable materials for environmental remediation applications.

Computational and Theoretical Studies on 4 Triethoxysilyl Butanoic Acid

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like TESBA, DFT calculations can determine its most stable three-dimensional shape (conformation), the distribution of electrons, and various physicochemical properties that govern its reactivity.

DFT has been successfully used to find structure-activity relationships for various molecules, and the same principles are applied to silanes. nih.gov The calculations can elucidate the preferred sites for electrophilic or nucleophilic attack and how the molecule's geometry influences its function. For example, DFT can model the bond lengths and angles of the triethoxysilyl and butanoic acid moieties, providing a precise picture of the molecule's ground-state conformation.

Table 1: Typical Molecular Properties of Silane (B1218182) Coupling Agents Calculated via DFT

Property CalculatedSignificanceTypical Application
HOMO/LUMO Energies Indicates electron-donating/accepting capabilities; related to charge transfer and reactivity.Predicting interaction strength with substrates.
Chemical Hardness (η) Measures resistance to change in electron distribution; a harder molecule is less reactive.Assessing the stability of the silane coupling agent. uoc.gr
Dipole Moment (μ) Quantifies the overall polarity of the molecule.Understanding solubility and intermolecular forces. uoc.gr
Bond Dissociation Energy Energy required to break a specific bond (e.g., Si-O, O-C).Evaluating the stability of the silane and its propensity for hydrolysis.
Molecular Conformation Determines the lowest-energy 3D structure (bond lengths, angles, dihedrals).Understanding steric effects in self-assembly and surface packing. youtube.com

Computational Modeling of Reaction Pathways and Transition States

The function of TESBA as a coupling agent relies on its chemical reactions, primarily hydrolysis of the ethoxy groups followed by condensation. Computational modeling can map out the entire reaction pathway for these processes, identifying the intermediate structures and the energy barriers that must be overcome.

This is achieved by calculating the potential energy surface for the reaction. A key aspect is the location of transition states—the highest energy point along the reaction coordinate between reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Theoretical studies have successfully calculated activation and formation energies for various reactions involving complex organic molecules. jmchemsci.com

For TESBA, computational models can simulate its hydrolysis, where water molecules react with the Si(OCH2CH3)3 group to form silanols (Si-OH) and ethanol. Subsequent condensation reactions between silanol (B1196071) groups to form stable siloxane (Si-O-Si) bridges, either with other TESBA molecules or with hydroxyl groups on a substrate surface, can also be modeled. These simulations provide a step-by-step view of how TESBA molecules polymerize and bind to a surface, insights that are critical for optimizing reaction conditions in industrial applications.

Simulations of Surface Adsorption and Interfacial Interactions

The effectiveness of TESBA in modifying surfaces depends on its ability to adsorb onto a substrate and form a stable interface. Computer simulations, particularly Molecular Dynamics (MD), are used to study the dynamic process of adsorption and the nature of the resulting interfacial bonds.

Simulations can model the migration of TESBA molecules from a solution phase to a substrate surface, such as silica (B1680970) (SiO2) or titanium dioxide (TiO2). nih.govresearchwithrutgers.com These studies reveal the preferred orientation of the molecule upon adsorption. For TESBA, the carboxylic acid group can form strong interactions with metal oxide surfaces, while the triethoxysilyl group is available for hydrolysis and covalent bonding. MD simulations can quantify the strength of these interactions by calculating binding energies. nih.govmdpi.com

For example, simulations of peptides on TiO2 surfaces have shown that specific amino acid residues, particularly charged ones, dominate the binding to the surface. mdpi.com Similarly, for TESBA, simulations would likely show strong interactions via the carboxylate group (-COOH). Researchers can also calculate the residence time of the molecule on the surface and map the conformational changes it undergoes upon binding. nih.gov These simulations have been used to study the adsorption of various molecules on silica and TiO2, providing a framework to understand how a TESBA self-assembled monolayer (SAM) would form and structure itself. researchgate.netnih.gov

Table 2: Simulation Studies of Molecular Adsorption on Relevant Surfaces

Molecule/SystemSurfaceSimulation MethodKey Findings
Peptides (e.g., KRSR)TiO2 (Anatase, Rutile)Molecular DynamicsBinding affinity depends on peptide sequence and TiO2 crystal structure; binding energies can be ranked. nih.govmdpi.com
PeptidesSilica (Amorphous)Molecular DynamicsWater forms a dense interfacial layer affecting peptide binding; surface chemistry is crucial for adsorption. researchgate.net
WaterSilica (Vitreous)Molecular DynamicsVisualized mechanisms of silanol formation and siloxane bond rupture upon water adsorption. researchwithrutgers.com
DodecaneSilicaMolecular DynamicsOil detachment depends on the type and density of surface silanol groups. mdpi.com

Molecular Dynamics Simulations of TESBA-Functionalized Systems

Once a surface is functionalized with TESBA, its properties are dictated by the newly formed organic layer. Molecular Dynamics (MD) simulations are an invaluable tool for exploring the structure, dynamics, and behavior of these functionalized systems on a molecular scale.

MD simulations can model a complete TESBA self-assembled monolayer (SAM) on a substrate. These simulations provide detailed information about the packing density, tilt angle of the alkyl chains, and the degree of conformational order (e.g., the prevalence of gauche defects). uoc.gr By analyzing the trajectories of atoms over time, researchers can study the stability of the functionalized layer and its response to different environments, such as exposure to water or changes in temperature. mdpi.com

Furthermore, these simulations can probe how the TESBA-functionalized surface interacts with other molecules. For instance, in biomedical applications, one might simulate the interaction of proteins with the carboxyl-terminated surface to understand biocompatibility or bio-adhesion. In materials science, the simulation could explore the interface between the TESBA layer and a polymer matrix in a composite material. Key analyses in these simulations include the calculation of interaction energies, hydrogen bond dynamics, and radial distribution functions to describe the local ordering of molecules near the surface. mdpi.com Such atomistic simulations provide a bridge between the molecular structure of the functionalization and the macroscopic properties of the final material or device. nih.gov

Future Research Trajectories and Emerging Opportunities for 4 Triethoxysilyl Butanoic Acid

Novel Synthetic Approaches and Green Chemistry Principles

Future research into the synthesis of TESBA and related organoalkoxysilanes is increasingly guided by the principles of green chemistry, which aim to develop more sustainable and environmentally benign chemical processes. mdpi.comresearchgate.net Conventional synthesis methods for organosilanes can sometimes involve hazardous reagents, solvents, and energy-intensive conditions. mdpi.com The drive towards sustainability is pushing for the exploration of novel synthetic routes that are safer, more efficient, and have a lower environmental footprint. jcchems.comrsc.org

Key areas of future research include:

Catalyst Development: The development of new, less expensive, and more sustainable catalysts is a significant area of interest. mdpi.com This includes exploring non-precious metal catalysts or even metal-free catalytic systems to replace traditional catalysts like chloroplatinic acid used in hydrosilylation reactions. mdpi.com

Solvent-Free and Alternative Solvent Reactions: A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. researchgate.netjcchems.com Future synthetic approaches for TESBA could involve solvent-free reaction conditions, such as grinding or ball milling techniques, which perform chemical reactions through mechanical force. mdpi.com Additionally, the use of greener solvents like ionic liquids or supercritical fluids is a promising alternative. researchgate.netjcchems.com

Energy Efficiency: Techniques such as microwave-assisted mdpi.comresearchgate.net and ultrasound-mediated synthesis mdpi.com are being explored to enhance reaction rates and yields, often at lower temperatures and with shorter reaction times compared to conventional heating methods. researchgate.net This not only conserves energy but can also lead to cleaner reactions with fewer byproducts. mdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are central to green chemistry. researchgate.net Research will likely focus on developing synthetic pathways to TESBA that minimize waste and avoid the use of protecting groups, which add steps and generate waste. ontosight.ai

Green Chemistry ApproachPotential Benefit for TESBA Synthesis
Microwave-Assisted Synthesis Reduced reaction time, increased product yield, energy efficiency. mdpi.com
Ultrasound-Mediated Synthesis Enhanced reaction rates, eco-friendly process, energy conservation. mdpi.com
Solvent-Free Grinding/Milling Avoids hazardous solvents, high efficiency. mdpi.com
Novel Catalysts Lower cost, reduced environmental impact, increased reaction efficiency. mdpi.com

Development of Multi-Functional Materials with TESBA Integration

Future research directions in this area include:

Enhanced Polymer Composites: TESBA can be used to treat inorganic fillers like silica (B1680970) or titanium dioxide before they are incorporated into a polymer matrix. specialchem.comspecialchem.comresearchgate.net The triethoxysilyl group bonds to the filler, while the butanoic acid chain can improve dispersion and compatibility with the polymer matrix. This can lead to composites with not only improved mechanical properties but also tailored surface properties, such as hydrophilicity or sites for further functionalization. researchgate.netspecialchem.com

Smart Coatings and Adhesives: The dual functionality of TESBA is ideal for creating "smart" surfaces. For example, a coating incorporating TESBA could have strong adhesion to a metal substrate while presenting a carboxylic acid-rich surface that can respond to pH changes, chelate metal ions, or serve as an anchor point for immobilizing enzymes or antimicrobial agents. ontosight.aiiotasilica.com

Hybrid Organic-Inorganic Materials: TESBA is a key building block for sol-gel processes, allowing for the creation of hybrid materials that covalently link an organic functional component to an inorganic silica network. mdpi.comnih.gov This could lead to the development of materials for specialized optics, sensors, or separation membranes where the organic moiety imparts a specific function (e.g., fluorescence, ion recognition) and the inorganic matrix provides structural stability.

Exploration in Advanced Nanotechnology and Biomedical Engineering (non-clinical)

In nanotechnology and non-clinical biomedical engineering, surface modification is critical. TESBA is an ideal molecule for tailoring the surface properties of nanomaterials and biomedical devices. ontosight.ai Its ability to form stable, well-organized layers makes it particularly valuable.

Emerging opportunities in these fields include:

Surface Modification of Nanoparticles: TESBA can be used to modify the surface of nanoparticles (e.g., titanium dioxide, silica, gold) to improve their stability in aqueous solutions and provide functional handles for further modification. researchgate.netresearchgate.net The carboxylic acid group can be used to attach targeting ligands, fluorescent dyes, or other biomolecules, creating sophisticated nanosystems for diagnostics and bio-imaging.

Development of Biosensors: A significant application of TESBA is in the creation of self-assembled monolayers (SAMs) on sensor surfaces. researchgate.netnih.gov Research has shown that TESBA can form a SAM on titanium dioxide, creating a carboxylated surface for the directional immobilization of antibodies for detecting specific biomarkers like human immunoglobulin G. researchgate.netnih.gov A study comparing TESBA to the more common (3-aminopropyl)triethoxysilane (APTES) found that TESBA provided a superior modification effect for this purpose. nih.gov

Biocompatible Coatings: The carboxylic acid group can be used to create surfaces that mimic biological environments, potentially improving the biocompatibility of medical implants (non-clinical research stage). By immobilizing peptides or other biomolecules onto a TESBA-modified surface, researchers can study cell adhesion, proliferation, and differentiation, which is foundational work for designing next-generation biomaterials. ontosight.ai

Application AreaRole of TESBAKey Research Finding
Biosensors Forms a self-assembled monolayer (SAM) for immobilizing biomolecules.TESBA modification of TiO2 surfaces was found to be superior to APTES/glutaraldehyde (B144438) methods for antibody immobilization. researchgate.netnih.gov
Nanoparticle Functionalization Provides a stable, carboxylated surface on inorganic nanoparticles.The triethoxysilyl group allows for reaction with hydroxyl groups on surfaces like metal oxides. ontosight.ai
Biomaterial Surface Science Acts as a linker to attach bioactive molecules to inorganic substrates.Can be used to immobilize biomolecules like enzymes or antibodies onto surfaces for bioassays and device development. ontosight.ai

Synergistic Computational-Experimental Design of TESBA-Based Systems

The complexity of interfacial chemistry and material design necessitates advanced tools for prediction and understanding. A synergistic approach combining computational modeling with experimental validation is a powerful strategy to accelerate the development of new materials based on TESBA.

Future research trajectories will likely involve:

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the self-assembly process of TESBA on various substrates. These simulations can provide insights into how TESBA molecules organize themselves into monolayers, the optimal conditions for SAM formation, and how the resulting surface interacts with solvents or biomolecules. This can help predict the stability and behavior of TESBA-modified surfaces before costly and time-consuming experiments are performed.

Density Functional Theory (DFT) Calculations: DFT can be employed to study the electronic structure and reactivity of TESBA. These calculations can elucidate the mechanisms of hydrolysis and condensation of the triethoxysilyl group and the reaction pathways involving the carboxylic acid. This fundamental understanding can guide the design of more efficient synthetic processes and predict the binding energies between TESBA and different surfaces or molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, researchers can establish mathematical relationships between the molecular structure of TESBA-derived materials and their macroscopic properties (e.g., adhesion strength, biocompatibility, sensor sensitivity). These models, built on experimental data, can then be used to computationally screen new designs and prioritize the most promising candidates for synthesis and testing.

This integrated computational-experimental workflow allows for a more rational design of materials, reducing the trial-and-error nature of traditional materials research and paving the way for the rapid discovery of novel, high-performance systems incorporating 4-(Triethoxysilyl)butanoic acid.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4-(Triethoxysilyl)butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves silylation of butanoic acid derivatives. For example, coupling 4-bromobutanoic acid with triethoxysilane under palladium catalysis (analogous to methods for phosphorylated benzoic acids ). Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and catalyst loading (1–5 mol%) critically affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended. Kinetic studies on similar compounds suggest that excess triethoxysilane (1.5–2.0 equiv) improves conversion rates .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : The compound is moisture-sensitive due to the triethoxysilyl group. Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis . Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of volatile byproducts. Spills should be neutralized with dry sand or vermiculite, not water, to prevent exothermic reactions .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA) or GC-MS (for volatile impurities) .
  • Structural Confirmation : 1^1H/13^13C NMR to verify ethoxy groups (δ ~1.2 ppm for CH3_3, δ ~3.8 ppm for CH2_2O) and the carboxylic acid proton (δ ~12 ppm). FTIR for Si-O-C stretches (1050–1100 cm1^{-1}) .
  • Elemental Analysis : Combustion analysis for C, H, N; ICP-OES for silicon content .

Advanced Research Questions

Q. How does hydrolysis of the triethoxysilyl group influence covalent bonding to inorganic surfaces (e.g., silica nanoparticles)?

  • Methodological Answer : Hydrolysis in mildly acidic or basic conditions (pH 4–9) generates silanol (Si-OH) groups, enabling condensation with surface hydroxyls on substrates like glass or metal oxides. Optimize reaction time (2–24 hrs) and catalyst (e.g., acetic acid for pH 4) to balance hydrolysis rate and aggregation. Surface binding efficiency is quantified via XPS (Si 2p peak at ~103 eV) or TGA (weight loss from organic layers) . Contradictions in literature about optimal pH may arise from substrate porosity; systematic testing with controlled-surface materials is advised .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in hybrid material synthesis?

  • Methodological Answer : Discrepancies in catalytic performance (e.g., esterification vs. condensation) may stem from residual water or solvent polarity. Use Karl Fischer titration to measure trace moisture and compare activity in anhydrous toluene vs. polar aprotic solvents (DMF, DMSO). Kinetic profiling (e.g., Arrhenius plots) under varied conditions can isolate rate-limiting steps .

Q. How can computational modeling predict the reactivity of this compound in self-assembled monolayers (SAMs)?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model adsorption energetics on surfaces like Au(111) or SiO2_2. Parameters include bond dissociation energies (Si-O vs. Si-C) and steric effects from ethoxy groups. Compare simulated IR spectra with experimental data to validate models. Contradictions between predicted and observed packing densities may require MD simulations to account for solvent interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.